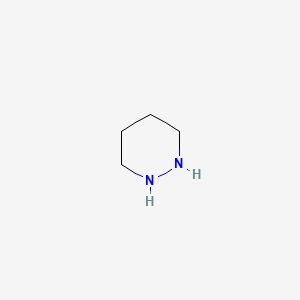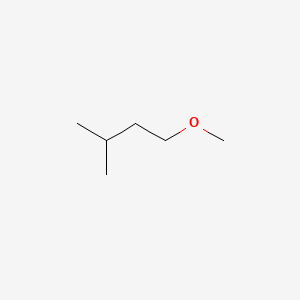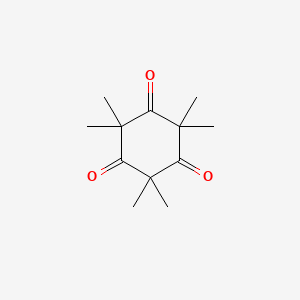
3-(Allyloxy)oxetane
Vue d'ensemble
Description
3-(Allyloxy)oxetane, also known as vinyl oxetane, is a heterocyclic organic compound with a four-membered ring structure. It is characterized by the presence of an oxetane ring substituted with an allyloxy group. This compound is known for its high reactivity, excellent stability, and desirable polymer properties, making it valuable in various fields of scientific research and industry.
Mécanisme D'action
are four-membered heterocycles containing an oxygen atom . They have been receiving attention in drug design due to their metabolic stability, rigidity, and hydrogen-bond accepting capability . Oxetanes can act as excellent hydrogen-bond acceptors as well as Lewis bases .
The synthesis of oxetanes often involves two major pathways: intramolecular Williamson ether synthesis or light-mediated Paternò-Büchi [2+2] cycloaddition reaction . For the synthesis of oxetanes substituted at the 3-position, strategies that involve commencing with appropriate oxetane building blocks have been considered .
In terms of pharmacokinetics, the properties of oxetanes and their effects in a drug discovery setting allow chemical synthesis to have a significant influence in driving novel analogue design . The incorporation of this polar and low molecular weight moiety has been demonstrated to afford compounds with enhanced properties: improved metabolic stability, solubility, and lipophilicity is often observed, while also increasing the sp3-content (Fsp3) of a target compound .
The action environment of oxetanes can be influenced by various factors. The ring structure gives the endocyclic oxygen atom increased Lewis basicity and accessibility of the lone pairs, providing hydrogen bond acceptor capability comparable to that of ketones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)oxetane typically involves the reaction of oxetane with allyl alcohol in the presence of a suitable catalyst. One common method is the Paternò-Büchi reaction, a photochemical reaction between a carbonyl compound and an alkene to form the oxetane ring . The reaction conditions often include the use of ultraviolet light to initiate the photochemical reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale photochemical reactors to ensure efficient and consistent production. The use of continuous flow reactors can enhance the scalability and safety of the process, allowing for the production of large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Allyloxy)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring into other functional groups.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-(Allyloxy)oxetane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s stability and reactivity make it useful in the development of biologically active molecules.
Medicine: Oxetane derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives
Comparaison Avec Des Composés Similaires
3-(Methoxy)oxetane: Similar in structure but with a methoxy group instead of an allyloxy group.
3-(Ethoxy)oxetane: Contains an ethoxy group, offering different reactivity and properties.
3-(Propoxy)oxetane: Features a propoxy group, providing unique chemical behavior.
Uniqueness: 3-(Allyloxy)oxetane is unique due to the presence of the allyloxy group, which imparts higher reactivity and versatility in chemical reactions compared to its analogs. This makes it particularly valuable in the synthesis of complex molecules and materials .
Propriétés
IUPAC Name |
3-prop-2-enoxyoxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-8-6-4-7-5-6/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONFBYUIHZQHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218041 | |
| Record name | 3-(Allyloxy)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6777-00-0 | |
| Record name | 3-Allyloxyoxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6777-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Allyloxy)oxetane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006777000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Allyloxy)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(allyloxy)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(Allyloxy)oxetane particularly useful in the development of rapid-curing materials?
A1: this compound belongs to a class of compounds known as cation-curable monomers. [] This means it can undergo rapid polymerization (curing) in the presence of a cationic initiator, even under conditions where oxygen or water might typically hinder the process. The research suggests that incorporating this compound at a specific concentration (5 wt% or more) contributes to the rapid curability of the monomer composition. [] This property is highly desirable in applications requiring fast curing times and robust adhesion to various substrates.
Q2: Besides rapid curing, are there other advantages to using this compound in these types of formulations?
A2: While the research primarily focuses on the rapid-curing aspect, it also mentions the resulting cured product exhibits "excellent adhesiveness to a wide range of base materials." [] This suggests that this compound may contribute to the final material's adhesive properties, making it suitable for applications requiring strong bonding to various surfaces.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![7-Methylimidazo[1,2-a]pyridine](/img/structure/B1330368.png)
